molecular formula C28H32N2O B8543370 1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)-

1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)-

Cat. No. B8543370
M. Wt: 412.6 g/mol
InChI Key: YJNDDSKRAVIQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)- is a useful research compound. Its molecular formula is C28H32N2O and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)-

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(2-phenylethyl)-2,3-dihydro-1H-indole-7-carboxamide

InChI

InChI=1S/C28H32N2O/c1-28(2,3)24-14-12-22(13-15-24)20-30(19-17-21-8-5-4-6-9-21)27(31)25-11-7-10-23-16-18-29-26(23)25/h4-15,29H,16-20H2,1-3H3

InChI Key

YJNDDSKRAVIQIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CCC2=CC=CC=C2)C(=O)C3=CC=CC4=C3NCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 310 mg (0.76 mmol) of 1H-indole-7-carboxylic acid (4-tert-butyl-benzyl)-phenethyl-amide in 5 ml acetic acid cooled to 0° C. were added in portions 142 mg (2.26 mmol) of sodium cyano borohydride. The reaction mixture was stirred for 2 h at 0° C. and 2N aqueous sodium hydroxide solution was added until the reaction mixture was basic. The reaction mixture was extracted with diethyl ether. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated to yield 310 mg (100%) of product as a colorless oil. MS (ISP) 413.5 (M+H)+.
Name
1H-indole-7-carboxylic acid (4-tert-butyl-benzyl)-phenethyl-amide
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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